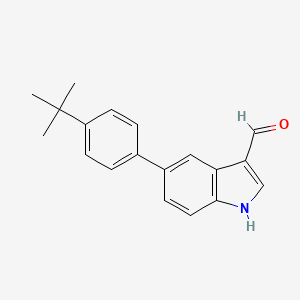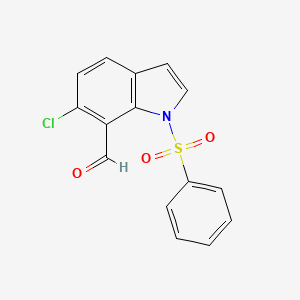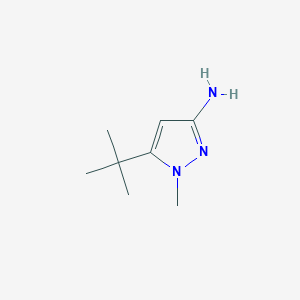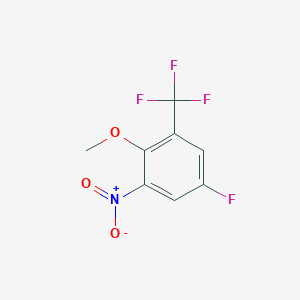![molecular formula C40H34NO2PS B12859933 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide is a complex organic compound that features a phosphine group, a sulfinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide typically involves multiple steps, including the formation of the phosphine group, the introduction of the sulfinyl group, and the coupling with the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphine group can coordinate with metal centers, influencing catalytic activity, while the sulfinyl and benzamide groups can interact with biological molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Features a benzamide moiety with different substituents.
Memantine: A compound with different pharmacological properties but similar structural complexity.
Properties
Molecular Formula |
C40H34NO2PS |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[(1S,2R)-2-(4-methylphenyl)sulfinyl-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C40H34NO2PS/c1-30-26-28-35(29-27-30)45(43)39(32-18-8-3-9-19-32)38(31-16-6-2-7-17-31)41-40(42)36-24-14-15-25-37(36)44(33-20-10-4-11-21-33)34-22-12-5-13-23-34/h2-29,38-39H,1H3,(H,41,42)/t38-,39+,45?/m0/s1 |
InChI Key |
WFKQJVVOPKNLGI-ZOMCPSFGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


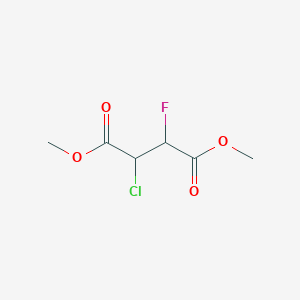


![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)

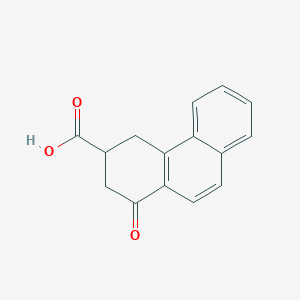
![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
